Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
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Overview
Description
(s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2. It is a derivative of tert-leucine, an amino acid, and is often used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of tert-leucine followed by the introduction of the tert-butyl group. The reaction conditions often include the use of strong acids or bases to facilitate the esterification process. Common reagents used in the synthesis include tert-butyl alcohol, hydrochloric acid, and various catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of (s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The pathways involved often include ester hydrolysis and amide bond formation, which are crucial in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
- (s)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride
- (s)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
- (s)-Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride
Uniqueness
(s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in reactions where stability is crucial, such as in the synthesis of pharmaceuticals and fine chemicals. The tert-butyl group also influences the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-amino-3,3-dimethylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJKHARXMDMOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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